Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

説明

Structural Chemistry and Identification

Molecular Structure and Representation

2D Structural Elucidation

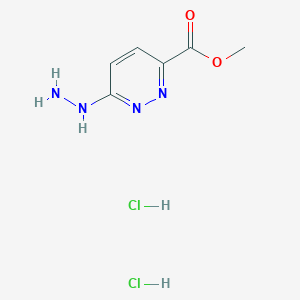

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride features a pyridazine core with substituents at the 3- and 6-positions. The 3-position hosts a methyl ester group (-COOCH₃), while the 6-position bears a hydrazinyl group (-NHNH₂). Two hydrochloride counterions (Cl⁻) are present, forming a dihydrochloride salt. The SMILES notation COC(=O)C1=NN=C(C=C1)NN.Cl.Cl confirms this arrangement.

| Structural Component | Description |

|---|---|

| Pyridazine ring | Nitrogen atoms at positions 1 and 2; conjugated double bonds |

| 3-Carboxylate group | Methyl ester (-COOCH₃) attached to position 3 |

| 6-Hydrazinyl group | -NHNH₂ substituent at position 6 |

| Counterions | Two Cl⁻ ions balancing the protonated amine groups |

3D Conformational Analysis

While no experimental 3D structure is reported for this compound, computational models suggest a planar pyridazine ring. The hydrazinyl group adopts a syn-conformation relative to the pyridazine nitrogen, enabling hydrogen bonding and π-π interactions. The methyl ester group is positioned trans to the hydrazinyl substituent to minimize steric strain.

Crystallographic Parameters

No crystallographic data are available for this compound. However, related hydrazinyl pyridines (e.g., 2-bromo-6-hydrazinylpyridine) crystallize in orthorhombic systems with extensive hydrogen bonding networks. The dihydrochloride form likely adopts similar packing motifs due to the presence of Cl⁻ ions and protonated amine groups.

Nomenclature and Chemical Identity

IUPAC Naming Conventions

The IUPAC name is methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride , reflecting the parent pyridazine structure, substituent positions, and salt form.

| Component | IUPAC Descriptor |

|---|---|

| Core structure | Pyridazine-3-carboxylate |

| 6-Position substituent | Hydrazinyl (-NHNH₂) |

| Salt form | Dihydrochloride (two HCl molecules) |

Synonyms and Alternative Identifiers

Common synonyms include:

- Methyl 3-hydrazinopyridazine-6-carboxylate dihydrochloride

- 6-Hydrazinylpyridazin-3-carboxylic acid methyl ester dihydrochloride

- C6H10Cl2N4O2 (molecular formula)

Registry Numbers and Database Classifications

| Registry System | Identifier |

|---|---|

| CAS | 1788044-11-0 |

| PubChem CID | 91668310 |

| MDL | MFCD17168418 |

| DSSTox | DTXSID40725564 |

Structural Relationship to Parent Compounds

Comparison with Methyl 6-hydrazinylpyridazine-3-carboxylate (Non-salt Form)

The non-salt form (CAS 1234616-16-0) lacks the hydrochloride counterions, resulting in:

- Molecular formula : C₆H₈N₄O₂ vs. C₆H₁₀Cl₂N₄O₂ (dihydrochloride)

- Molecular weight : 168.15 g/mol vs. 241.07 g/mol

- Solubility : Lower aqueous solubility due to fewer ionic interactions

Structural Homologues and Derivatives

| Compound | Key Structural Differences |

|---|---|

| Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride | Single Cl⁻ counterion (monohydrochloride form) |

| 6-Hydrazinylpyridazine-3-carboxylic acid | Carboxylic acid instead of methyl ester |

| 3-Oxo-1,6-dihydropyridazine derivatives | Oxygenated pyridazine ring with distinct reactivity |

特性

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHDNUGTKJCALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazinolysis of Methyl 6-chloropyridazine-3-carboxylate

- Procedure: Methyl 6-chloropyridazine-3-carboxylate is suspended in methanol or 1,4-dioxane. Hydrazine hydrate is added in stoichiometric amounts (typically 1:1 molar ratio). The mixture is heated to reflux (70-95°C) for 2 to 48 hours to allow nucleophilic substitution of the chlorine atom by the hydrazinyl group.

- Workup: After completion, the reaction mixture is cooled, and hydrochloric acid is added to form the dihydrochloride salt, which precipitates out. The solid is filtered, washed, and dried.

- Yield and Purity: Yields vary depending on reaction time and solvent but can reach upwards of 90% with high purity after recrystallization.

Preparation of Methyl Hydrazinocarboxylate Intermediate (Supporting Step)

- A patent (CN103130687A) describes a method to prepare methyl hydrazinocarboxylate by reacting hydrazine hydrate with dimethyl carbonate in methanol solvent at reflux temperature for 2 hours. After removal of solvents and impurities under vacuum, the product crystallizes upon cooling with mixed solvents (dichloroethane and dimethyl carbonate), yielding a product of >99% purity and >90% yield. This intermediate can be used for further synthesis of hydrazinyl pyridazine derivatives.

Reaction Optimization and Purification

- Solvent Choice: Methanol and 1,4-dioxane are common solvents, with methanol favored for its polarity and ability to dissolve hydrazine hydrate.

- Temperature Control: Reflux temperatures (65-95°C) optimize reaction kinetics without decomposing sensitive groups.

- Reaction Time: Longer times (up to 48 hours) can improve conversion but must balance against possible side reactions.

- Purification: The dihydrochloride salt precipitates readily upon acidification, facilitating isolation. Further purification can be achieved by recrystallization or chromatography if needed.

Summary Table of Preparation Parameters

| Parameter | Typical Range | Comments |

|---|---|---|

| Molar ratio (hydrazine hydrate : methyl 6-chloropyridazine-3-carboxylate) | 1:1 | Stoichiometric or slight excess hydrazine |

| Solvent volume | 1-3 times hydrazine weight (methanol) | Ensures adequate dissolution and reaction |

| Reaction temperature | 70-95°C (reflux) | Optimal for nucleophilic substitution |

| Reaction time | 2-48 hours | Longer times increase yield |

| Vacuum drying temperature | 80-90°C (for intermediate isolation) | Removes solvents and residual hydrazine |

| Crystallization temperature | ≤5°C | Promotes product precipitation |

| Product purity | >99% (after recrystallization) | High purity essential for research use |

| Yield | 90% typical for intermediates; 10-90% for final product depending on conditions | High yield achievable with optimized protocol |

Research Findings and Notes

- The hydrazinyl group introduction is sensitive to reaction conditions; excess hydrazine can lead to side reactions or impurities.

- The dihydrochloride salt form enhances product stability and solubility, facilitating handling and storage.

- Continuous flow reactors have been explored for scale-up synthesis to improve yield and reproducibility, though batch methods remain common in research labs.

- The hydrazinyl group is reactive and requires careful control during synthesis to avoid oxidation or degradation.

- The use of mixed solvents for crystallization (e.g., dichloroethane and dimethyl carbonate) improves product isolation and purity.

化学反応の分析

Types of Reactions

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridazine derivatives .

科学的研究の応用

Antitumor Activity

One of the most promising applications of methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is its potential as an antitumor agent . Preliminary studies indicate that compounds containing hydrazine moieties can inhibit enzymes involved in cancer cell proliferation. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting a mechanism that warrants further investigation .

Synthetic Organic Chemistry

The compound has been utilized in various synthetic pathways due to its reactivity. It serves as a precursor for synthesizing more complex molecules, including:

- Triazolopyridazines : Through reactions involving aldehydes and subsequent oxidation steps, this compound can be transformed into triazolopyridazine derivatives, which may possess unique biological activities .

- Dihydropyrazolone Derivatives : The compound can also be used in the synthesis of substituted dihydropyrazolones, which have potential therapeutic applications in treating cardiovascular diseases .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound against several cancer cell lines, researchers reported significant inhibition of cell growth at varying concentrations. The results indicated that the compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer drug candidate. Further mechanistic studies are needed to elucidate the pathways involved.

Case Study 2: Synthesis of Triazolopyridazines

A research team successfully synthesized triazolopyridazines using this compound as a starting material. The process involved heating the compound with aldehydes and subsequent oxidation, yielding products with enhanced biological activity. This study underscores the versatility of the compound in generating new chemical entities for further biological evaluation .

作用機序

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

類似化合物との比較

Chemical Identity :

Structural Features :

- The compound features a pyridazine core substituted with a hydrazinyl group at position 6 and a methyl ester at position 2. The dihydrochloride salt enhances stability and solubility in aqueous environments.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of this compound and its analogs based on substituents, reactivity, and applications:

Reactivity and Functional Group Analysis

Hydrazinyl Group (Target Compound) :

- Enables formation of hydrazones, Schiff bases, and coordination complexes, making it valuable in metal-organic frameworks (MOFs) or drug candidate synthesis .

- Contrasts with methoxy (19194-96-8) or hydroxy (2048273-64-7) groups, which are less nucleophilic and more suited for hydrogen-bonding applications .

Ester vs. Carboxylic Acid :

Research Findings and Performance Data

生物活性

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

- Chemical Formula : C6H8N4O2

- Molecular Weight : 168.156 g/mol

- CAS Number : 1234616-16-0

The compound features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of hydrazine groups enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including methyl 6-hydrazinylpyridazine-3-carboxylate. The compound has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Candida albicans | 12.5 μg/mL |

These results indicate that this compound exhibits significant antibacterial and antifungal activity, comparable to standard antibiotics like Amoxicillin .

Antiviral Activity

The compound's antiviral properties are particularly relevant in the context of emerging viral infections. Pyridazine derivatives have been noted for their potential against viruses such as SARS-CoV-2. Research suggests that modifications in the structure can enhance antiviral efficacy through better interaction with viral proteins .

Anticancer Activity

Methyl 6-hydrazinylpyridazine-3-carboxylate has also been investigated for its anticancer potential. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, a related pyridazine derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic avenue .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridazine derivatives, methyl 6-hydrazinylpyridazine-3-carboxylate was synthesized and tested against a panel of pathogens. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of pyridazine derivatives against Cryptosporidium parasites. While methyl 6-hydrazinylpyridazine-3-carboxylate was not the primary focus, related compounds showed promise in inhibiting parasite growth, highlighting the need for further exploration of this compound's potential in antiviral applications .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride?

A common approach involves substituting the chlorine atom in methyl 6-chloropyridazine-3-carboxylate with hydrazine. This nucleophilic substitution reaction typically proceeds under reflux in methanol or ethanol, with hydrazine hydrate as the reagent. Post-reaction, the product is precipitated and purified via recrystallization using solvents like ethanol or acetonitrile. This method is analogous to the synthesis of 6-alkylamino-pyridazine derivatives described in the literature .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound poses hazards including skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or direct contact. Storage should be in a cool, dry environment (< -20°C recommended for hydrazine derivatives). Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination .

Q. What analytical techniques are critical for structural confirmation?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to verify hydrazine substitution and ester functionality.

- X-ray crystallography (using programs like SHELXL or OLEX2) for unambiguous 3D structure determination.

- Mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity or stereochemical data?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electronic properties and reaction pathways, such as hydrazine’s nucleophilic attack on the pyridazine ring. Molecular docking (AutoDock Vina) can assess binding affinities if the compound is bioactive. Discrepancies between experimental NMR shifts and predicted spectra may require re-evaluating solvent effects or tautomeric states .

Q. What strategies address discrepancies in crystallographic vs. spectroscopic data?

If X-ray data conflicts with NMR/IR results (e.g., unexpected bond lengths or tautomerism):

Q. How can thermal stability and degradation pathways be systematically studied?

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Pair with HPLC-MS to identify degradation products. For hydrazine derivatives, oxidative degradation in air is a key concern; inert-atmosphere studies (argon/glovebox) are recommended .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (excess hydrazine) to minimize side products like bis-hydrazine adducts.

- Crystallization : Use slow evaporation or diffusion methods (e.g., layering with hexane) for high-quality single crystals. SHELXL refinement requires high-resolution data (R-factor < 5%) .

- Safety Protocols : Emergency procedures for spills include neutralization with dilute acetic acid (for hydrazine residues) followed by absorption with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。